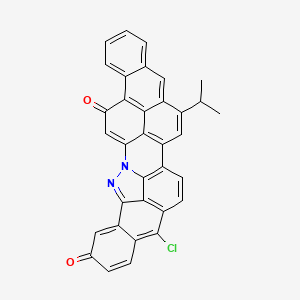
1-Naphthylmethyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthylmethyl propionate is an organic compound with the molecular formula C14H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a propionate ester group attached to the naphthyl ring
Méthodes De Préparation
1-Naphthylmethyl propionate can be synthesized through several methods. One common synthetic route involves the esterification of 1-naphthylmethanol with propionic acid in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The choice of catalyst and reaction conditions can be optimized to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
1-Naphthylmethyl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthylmethyl propionic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield 1-naphthylmethanol and propanol. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups onto the naphthyl ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration with nitric acid and sulfuric acid yields nitro derivatives, while halogenation with bromine or chlorine produces halogenated naphthylmethyl propionates.
Applications De Recherche Scientifique
1-Naphthylmethyl propionate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity and stability make it a valuable intermediate in various chemical reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed ester hydrolysis, providing insights into enzyme specificity and kinetics.
Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.
Industry: It finds applications in the production of fragrances, flavors, and other specialty chemicals due to its aromatic properties.
Mécanisme D'action
The mechanism by which 1-naphthylmethyl propionate exerts its effects depends on the specific context of its use. In chemical reactions, the ester group can undergo hydrolysis to release the corresponding alcohol and acid. In biological systems, enzymes such as esterases can catalyze this hydrolysis, leading to the formation of naphthylmethanol and propionic acid. The molecular targets and pathways involved in these processes are determined by the specific enzymes and conditions present.
Comparaison Avec Des Composés Similaires
1-Naphthylmethyl propionate can be compared with other similar compounds, such as:
1-Naphthyl propionate: This compound lacks the methyl group on the naphthyl ring, resulting in different reactivity and properties.
2-Diethylaminoethyl-3-(1-naphthyl)-2-(1-naphthylmethyl)propionate: This compound contains additional functional groups, making it more complex and potentially more versatile in certain applications.
Naproxen: A well-known nonsteroidal anti-inflammatory drug (NSAID) that contains a naphthyl group, but with different functional groups and pharmacological properties.
The uniqueness of this compound lies in its specific structural features and the balance between its reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
13098-90-3 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
naphthalen-1-ylmethyl propanoate |
InChI |
InChI=1S/C14H14O2/c1-2-14(15)16-10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3 |
Clé InChI |
XTWNWFAPWQBZRT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OCC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



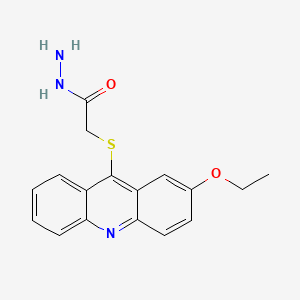




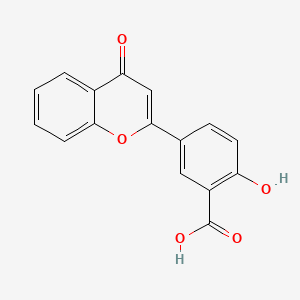
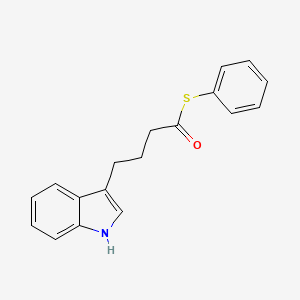
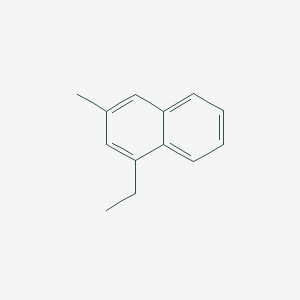
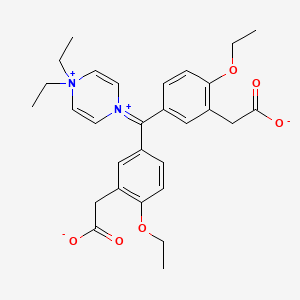
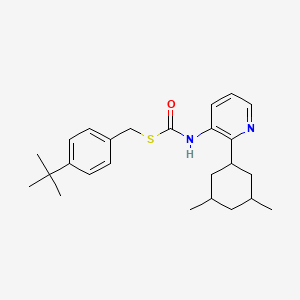
![N-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]-N-ethyl-N',N'-dimethylethylenediamine monohydrochloride](/img/structure/B12705186.png)
